Procinolol - 27325-36-6

Procinolol

Catalog Number: EVT-406070
CAS Number: 27325-36-6
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Procinolol is synthesized from specific precursors through various chemical reactions. It falls under the category of pharmaceutical compounds known for their therapeutic applications in managing hypertension and other heart-related issues. The classification of procinolol as a beta-blocker indicates its mechanism of action, which involves antagonism of beta-adrenergic receptors.

Synthesis Analysis

The synthesis of procinolol typically involves several steps that can be performed in a single reaction vessel to enhance efficiency and yield. One notable method includes:

  1. Starting Materials: The process begins with 3-(aryloxy)-1,2-propanediol as a key precursor.
  2. Chlorination: Trisubstituted phosphonium halides are employed as selective chlorinating agents to produce the monochloro derivative without significant racemization or the formation of undesirable by-products.
  3. Formation of Aryloxypropanolamine: The chlorohydrin intermediate is then converted into procinolol through subsequent reactions involving amines.

This method emphasizes high purity and chiral specificity, making it advantageous for large-scale production compared to traditional methods that often yield mixtures requiring extensive purification steps .

Molecular Structure Analysis

Procinolol's molecular structure can be described by its chemical formula, which typically includes:

  • Core Structure: The compound features an aryloxy group attached to a propanolamine backbone.
  • Stereochemistry: Procinolol exists in chiral forms, which are essential for its biological activity. The spatial arrangement of atoms plays a crucial role in its interaction with beta-adrenergic receptors.

The molecular weight and specific stereochemical configuration are critical for understanding its pharmacokinetics and dynamics.

Chemical Reactions Analysis

Procinolol undergoes various chemical reactions that are pivotal for its synthesis and functionalization:

  1. Chlorination Reactions: The use of selective chlorinating agents allows for the formation of key intermediates while minimizing unwanted side reactions.
  2. Amine Coupling: The introduction of amines into the reaction sequence facilitates the creation of the final beta-blocking agent.
  3. Purification Steps: After synthesis, procinolol may require purification through chromatographic techniques to isolate the desired enantiomer.

These reactions are carefully controlled to ensure high yields and purity levels necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of procinolol primarily involves:

  • Beta-Adrenergic Receptor Blockade: Procinolol selectively binds to beta-adrenergic receptors, inhibiting their activation by endogenous catecholamines like epinephrine and norepinephrine.
  • Physiological Effects: This blockade results in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure, making it effective for treating conditions such as hypertension and anxiety disorders.

Studies have shown that the efficacy of procinolol can be influenced by its stereochemistry, with certain enantiomers exhibiting enhanced activity at the receptor sites .

Physical and Chemical Properties Analysis

Procinolol exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has variable solubility in water depending on pH.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.
  • Melting Point: Specific melting points can vary based on the purity and form of procinolol.

These properties are crucial for its formulation into pharmaceutical products and influence its bioavailability .

Applications

Procinolol has several significant applications in medicine:

  1. Cardiovascular Treatment: It is primarily used to manage hypertension, angina pectoris, and arrhythmias by reducing cardiac workload.
  2. Anxiety Management: Due to its ability to mitigate physiological symptoms associated with anxiety (such as tachycardia), procinolol is sometimes prescribed off-label for performance anxiety.
  3. Migraine Prevention: Beta-blockers like procinolol are often utilized as prophylactic treatments for migraine headaches.

Research continues into optimizing its use and exploring new therapeutic applications based on its pharmacological profile .

Historical Development and Theoretical Foundations of Propranolol

Origins in Beta-Adrenergic Receptor Antagonism Research

The genesis of propranolol emerged from systematic efforts to antagonize catecholamine-driven pathophysiology. Raymond Ahlquist's 1948 classification of adrenergic receptors into α and β subtypes provided the critical theoretical framework, suggesting that blocking myocardial β-receptors could reduce cardiac oxygen demand in angina without causing vasoconstriction [2] [3]. Early compounds like dichloroisoproterenol exhibited partial antagonism but provoked cardiac toxicity, necessitating safer alternatives [2] [6]. Propranolol (initially designated ICI 45,520) was synthesized at Imperial Chemical Industries Pharmaceuticals in 1962 as the first clinically viable nonselective β-adrenergic receptor antagonist, binding both β₁ (cardiac) and β₂ (vascular/bronchial) receptors with high affinity [1] [4]. Its core molecular structure—a naphthalene ring linked to oxypropanolamine—enabled competitive displacement of adrenaline and noradrenaline, fundamentally altering receptor activation kinetics [5].

Table 1: Key Milestones in Beta-Adrenergic Receptor Research

YearDiscoverySignificance
1948α/β adrenergic receptor classification (Ahlquist)Theoretical foundation for selective receptor blockade
1958Dichloroisoproterenol synthesisFirst β-antagonist prototype (partial agonist limitations)
1962Propranolol patent (Black, ICI Pharmaceuticals)First clinically effective nonselective β-blocker without intrinsic sympathomimetic activity
1967β₁/β₂ receptor subclassification (Lands)Explained tissue-specific effects of beta-blockade

Sir James Whyte Black’s Contributions to Cardiovascular Pharmacology

Sir James Whyte Black’s methodical "rational drug design" approach revolutionized pharmacology. Dissatisfied with existing angina therapies (nitrates), he hypothesized that reducing myocardial oxygen consumption via β-receptor blockade would treat ischemia more effectively than vasodilation [3] [6]. At University of Glasgow, Black demonstrated that adrenaline increased heart rate and contractility through myocardial β-receptors, a mechanism exploitable for inhibition [6]. His tenure at ICI (1958–1964) yielded propranolol by strategically modifying isoproterenol’s structure: adding an oxymethylene bridge (-OCH₂-) created pure antagonism, while the naphthalene ring enhanced receptor affinity [1] [3]. The 1964 publication of propranolol’s efficacy in angina and arrhythmias marked a paradigm shift [1]. Black’s work earned him the 1988 Nobel Prize in Physiology or Medicine, with the committee highlighting propranolol as "the greatest breakthrough in heart disease treatments since digitalis" [3] [6]. His legacy includes establishing drug-receptor interaction analysis as a cornerstone of therapeutic development.

Evolution from Angina Treatment to Multidisciplinary Applications

Propranolol’s initial approval for angina in 1964 rapidly expanded as researchers uncovered broader cardiovascular applications:

  • Hypertension: By 1966, propranolol demonstrated blood pressure reduction via renin-angiotensin suppression, cardiac output reduction, and central sympathetic inhibition [1] [4].
  • Arrhythmias: The 1975–1980 Beta-Blocker Heart Attack Trial (BHAT) confirmed propranolol reduced post-infarction mortality by 26% and sudden cardiac death by 28% via antiarrhythmic effects [1].
  • Portal Hypertension: By the 1980s, propranolol was repurposed to reduce portal venous pressure in cirrhosis, preventing esophageal variceal bleeding [1] [9].

Non-cardiovascular applications emerged through deliberate mechanistic exploration:

  • Essential Tremor: Propranolol’s CNS penetration enabled suppression of noradrenergic overactivity in motor pathways (1980s) [5] [9].
  • Thyrotoxicosis: It became first-line for symptom control by blocking β-adrenergic effects of excess thyroid hormone [4] [9].

Table 2: Therapeutic Evolution of Propranolol

DecadePrimary DomainsKey IndicationsMechanistic Insight
1960sCardiovascularAngina pectoris, arrhythmiasMyocardial oxygen demand reduction, conduction slowing
1970sCardiovascularHypertension, post-MI prophylaxisRenin inhibition, antifibrillatory effects
1980sGastrointestinalPortal hypertension (variceal bleeding prophylaxis)Portal blood flow reduction via splanchnic vasoconstriction
1980s–90sNeurology/EndocrinologyEssential tremor, thyrotoxicosis, migraine prophylaxisCNS β₂-receptor blockade, peripheral adrenergic antagonism

Serendipitous Discoveries in Non-Cardiovascular Indications

Fortuitous clinical observations unlocked propranolol’s most unexpected applications:

  • Migraine Prophylaxis: In 1966, patients taking propranolol for angina reported decreased migraine frequency. Rabkin’s team subsequently confirmed a 65% reduction in migraine attacks via placebo-controlled trials. This was later attributed to inhibition of vasoactive neuropeptides (CGRP) and cortical spreading depression modulation [1] [9].
  • Infantile Hemangiomas: Pediatric cardiologists noted accelerated regression of vascular tumors in children treated for arrhythmias (2008). Léauté-Labrèze’s group documented propranolol’s efficacy in shrinking hemangiomas via vasoconstriction, angiogenesis inhibition (VEGF suppression), and apoptosis induction [9] [10].
  • Oncology: Recent studies reveal propranolol chemosensitizes sarcomas by inhibiting P-glycoprotein efflux pumps (increasing doxorubicin retention) and suppressing NF-κB/COX-2 survival pathways. In angiosarcoma, it synergizes with docetaxel to reduce viability by 27% [8].
  • Psychiatry/Academic Performance: Performance anxiety applications arose from blocking peripheral adrenergic symptoms (tachycardia, tremor). PTSD research exploits propranolol’s disruption of fear memory reconsolidation [5] [9].

Table 3: Serendipitous Discoveries and Validated Mechanisms

Discovery ContextValidated IndicationProposed Mechanism
Angina patients reporting fewer migraines (1966)Migraine prophylaxisCerebral vasoconstriction; inhibition of cortical spreading depression and trigeminovascular activation
Hemangioma regression in arrhythmia patients (2008)Infantile hemangiomaVEGF/PI3K pathway inhibition; vasoconstriction via noradrenaline blockade
Retrospective analysis of cancer outcomes (2010s)Sarcoma adjunct therapyP-gp efflux pump inhibition; NF-κB/COX-2 pathway suppression; reduced doxorubicin efflux
Anxiety symptom control (1970s)Performance anxietyPeripheral β-receptor blockade preventing tachycardia, tremor, and sweating

These discoveries underscore how clinical observation, coupled with mechanistic rigor, transformed propranolol from a cardiac drug into a multidisciplinary therapeutic agent. Its trajectory exemplifies the nonlinear nature of pharmacological innovation, where unintended effects reveal novel biological pathways [1] [8] [9].

Properties

CAS Number

27325-36-6

Product Name

Procinolol

IUPAC Name

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3

InChI Key

RTAGQMIEWAAKMO-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC2)O

Synonyms

1-(2-cyclopropylphenoxy)-3-isopropylaminopropan-2-ol
1-(o-cyclopropylphenoxy)-3-isopropylaminopropan-2-ol
procinolol
procinolol monohydrochloride
procinolol monohydrochloride, (+-)-isome

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.